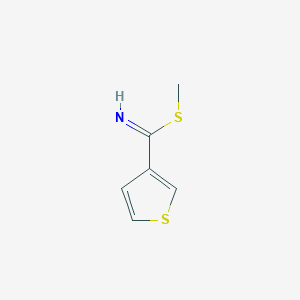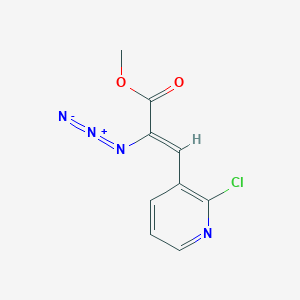
(Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester is a chemical compound that features a unique combination of azido, chloro, and pyridyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with sodium azide and methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(I) iodide, to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester serves as a versatile intermediate for the preparation of various heterocyclic compounds. It is used in click chemistry reactions to form triazoles and other nitrogen-containing heterocycles .
Biology
This compound is explored for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems without interfering with native biological processes .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as antimicrobial and anticancer agents.
Industry
In materials science, this compound is used in the development of functional polymers and coatings with enhanced properties such as adhesion, durability, and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly selective and efficient, making the compound useful for bioconjugation and drug delivery applications. The molecular targets and pathways involved depend on the specific bioactive derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-pyridinecarboxaldehyde: A precursor in the synthesis of (Z)-2-Azido-3-(2-chloro-3-pyridyl)acrylic acid methyl ester.
3-Azido-2-chloropyridine: A related compound with similar reactivity but different substitution patterns.
Methyl 3-(2-chloro-3-pyridyl)acrylate: A compound with similar structural features but lacking the azido group.
Uniqueness
This compound is unique due to the presence of both azido and chloro groups on the pyridyl ring, allowing for diverse chemical modifications and applications. Its ability to participate in click chemistry reactions distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H7ClN4O2 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
methyl (Z)-2-azido-3-(2-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H7ClN4O2/c1-16-9(15)7(13-14-11)5-6-3-2-4-12-8(6)10/h2-5H,1H3/b7-5- |
Clave InChI |
BMGRQKATPMOPGC-ALCCZGGFSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=C(N=CC=C1)Cl)/N=[N+]=[N-] |
SMILES canónico |
COC(=O)C(=CC1=C(N=CC=C1)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


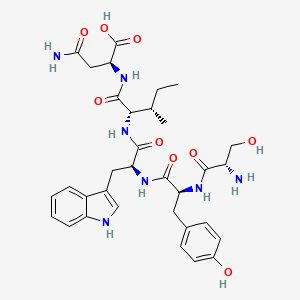
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
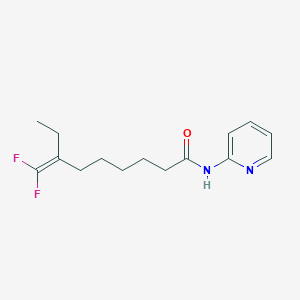
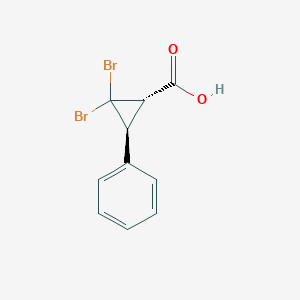
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)

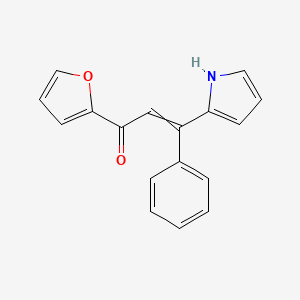


![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
